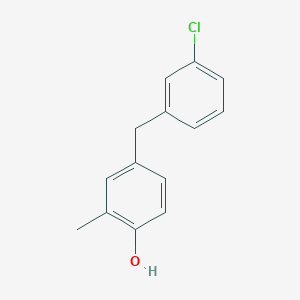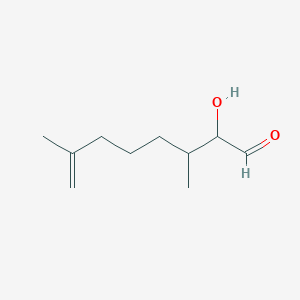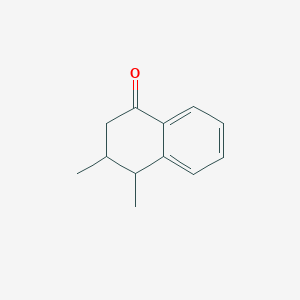
Silver;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver-titanium compounds, particularly in the form of nanocomposites, have garnered significant attention due to their unique chemical, physical, optical, and biological properties. These compounds combine the antimicrobial properties of silver with the photocatalytic properties of titanium dioxide, making them highly effective in various applications, including antimicrobial agents, photocatalysts, and biomedical devices .
Méthodes De Préparation
Silver-titanium nanocomposites are typically synthesized using a chemical reduction approach. One common method involves the deposition of silver nanoparticles on titanium dioxide nanoparticles from colloidal suspensions. For instance, silver-titanium dioxide nanocomposites can be developed from colloidal suspensions containing 750 or 1,500 ppm silver nanoparticles deposited on 5% (w/v) titanium dioxide nanoparticles . The process involves the reduction of silver ions in the presence of titanium dioxide, resulting in the formation of silver nanoparticles on the titanium dioxide surface. Industrial production methods may involve hydrothermal synthesis, where titanium dioxide nanoparticles are doped with silver under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Silver-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of silver enhances the photocatalytic activity of titanium dioxide by extending its activity to visible light and preventing electron-hole pair recombination. Common reagents used in these reactions include silver nitrate, titanium dioxide, and reducing agents such as trisodium citrate . Major products formed from these reactions include silver nanoparticles and titanium dioxide composites with enhanced photocatalytic and antimicrobial properties .
Applications De Recherche Scientifique
Silver-titanium compounds have a wide range of scientific research applications:
Chemistry: Used as photocatalysts for the degradation of organic pollutants and dyes in wastewater treatment.
Medicine: Utilized in wound dressings and implants due to their biocompatibility and antimicrobial properties.
Industry: Applied in the production of self-cleaning surfaces and air purification systems.
Mécanisme D'action
The antimicrobial action of silver-titanium compounds involves the generation of reactive oxygen species, which damage bacterial cell membranes, DNA, and proteins. Silver ions disrupt the bacterial cell membrane by binding to disulfide bonds in membrane proteins, allowing penetration and intracellular absorption . Titanium dioxide enhances this effect by generating reactive oxygen species under light irradiation, leading to oxidative stress and bacterial cell death .
Comparaison Avec Des Composés Similaires
Silver-titanium compounds are unique due to their combined antimicrobial and photocatalytic properties. Similar compounds include:
Silver-copper: Known for their antimicrobial properties but lack the photocatalytic activity of titanium dioxide.
Silver-zinc: Possess antimicrobial properties and are used in wound dressings but do not have the same level of photocatalytic activity.
Titanium dioxide: Widely used as a photocatalyst but lacks the enhanced antimicrobial properties provided by silver
Propriétés
Numéro CAS |
12002-89-0 |
|---|---|
Formule moléculaire |
AgTi |
Poids moléculaire |
155.735 g/mol |
Nom IUPAC |
silver;titanium |
InChI |
InChI=1S/Ag.Ti |
Clé InChI |
MZFIXCCGFYSQSS-UHFFFAOYSA-N |
SMILES canonique |
[Ti].[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


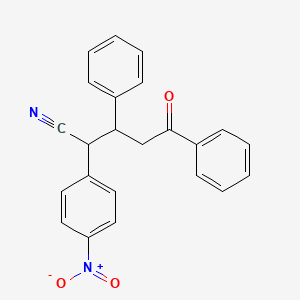
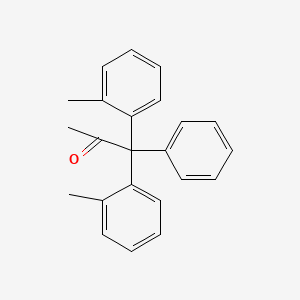
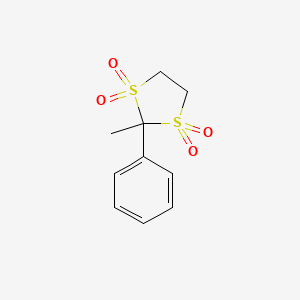
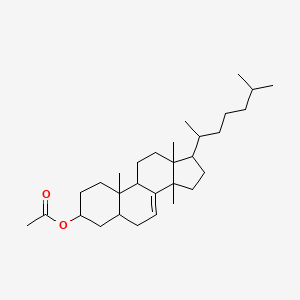
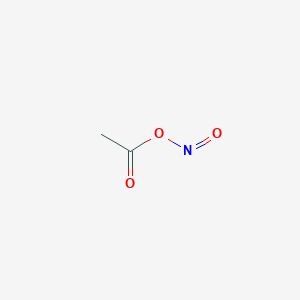

![1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine](/img/structure/B14737659.png)
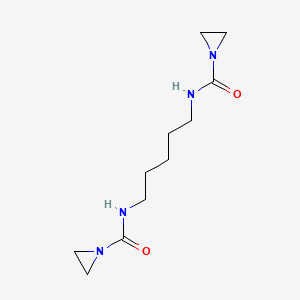

![4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B14737683.png)
